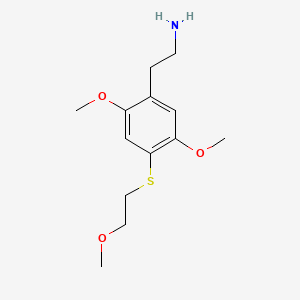

2,5-Dimethoxy-4-((2-methoxyethyl)thio)phenethylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

2C-T-13 is synthesized through a series of chemical reactions starting from 2,5-dimethoxybenzaldehyde. The synthetic route involves the following steps:

Formation of the intermediate: 2,5-dimethoxybenzaldehyde is reacted with nitroethane in the presence of a base to form 2,5-dimethoxy-β-nitrostyrene.

Reduction: The nitrostyrene intermediate is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine.

Thioether formation: The phenethylamine is then reacted with 2-methoxyethyl chloride in the presence of a base to form 2,5-dimethoxy-4-(β-methoxyethylthio)phenethylamine.

化学反应分析

2C-T-13 undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitrostyrene intermediate can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions under specific conditions.

科学研究应用

Pharmacological Properties

Psychoactive Effects

2C-T-13 exhibits hallucinogenic and entheogenic effects, primarily through its action as a serotonin 5-HT2A receptor agonist. This mechanism is shared with other compounds in the 2C family, such as mescaline and 2C-T-7, which are known for their profound psychological effects. Research indicates that compounds with small lipophilic substituents at the 4-position of the phenethylamine structure can enhance potency and alter receptor interactions .

Comparative Potency

The potency of 2C-T-13 relative to other derivatives in the 2C series has been documented. For instance, it is noted that the introduction of small alkyl groups can significantly increase the compound's psychoactive effects compared to its non-substituted analogs . The following table summarizes the relative potencies of selected compounds:

| Compound | Potency Relative to 2,5-Dimethoxyphenethylamine |

|---|---|

| 2,5-Dimethoxy-4-methylamphetamine (DOM) | Higher than 2,5-Dimethoxyphenethylamine |

| 2,5-Dimethoxy-4-ethylamphetamine (DOET) | Higher than DOM |

| 2,5-Dimethoxy-4-propylamphetamine (DOPR) | Similar to DOET |

| 2C-T-13 | Comparable to other potent derivatives |

Toxicological Studies

Safety Profile

The safety profile of 2C-T-13 has not been extensively documented. However, related compounds have been associated with various adverse effects including agitation, hallucinations, and in severe cases, fatalities due to overdose or polydrug use . Toxicological studies emphasize the need for caution due to these potential risks.

Metabolism and Detection

Research on the metabolism of 2C-T-13 reveals that it undergoes significant biotransformation in vivo. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to identify metabolites in biological samples. These methods are crucial for forensic toxicology applications where detection of such compounds in urine or blood is required .

Medicinal Chemistry Applications

Therapeutic Potential

While primarily recognized for its psychoactive properties, there is ongoing research into the therapeutic implications of phenethylamines including derivatives like 2C-T-13. Compounds within this class have shown promise in treating conditions such as depression and anxiety through their interaction with serotonin receptors . The potential for developing new medications based on these compounds remains a significant area of interest.

Case Studies and Clinical Trials

Recent literature highlights case studies where derivatives of phenethylamines have been explored for their therapeutic benefits. For example, studies have investigated their efficacy in treating mood disorders by modulating serotonin levels . However, clinical trials specifically involving 2C-T-13 remain limited.

作用机制

The hallucinogenic and entheogenic effects of 2C-T-13 are believed to result from its action as an agonist at the 5-HT2A serotonin receptor in the brain. This mechanism is shared by other hallucinogenic tryptamines and phenethylamines. By binding to these receptors, 2C-T-13 alters the normal functioning of serotonin neurotransmission, leading to altered perception and cognition .

相似化合物的比较

2C-T-13 is structurally similar to other compounds in the 2C-T series, such as 2C-T-7 and 2C-T-21. These compounds share a common phenethylamine backbone with variations in the substituents on the aromatic ring and the side chain. The unique feature of 2C-T-13 is the presence of a β-methoxyethylthio group, which distinguishes it from other 2C-T compounds .

Similar Compounds

2C-T-7: 2,5-dimethoxy-4-(n)-propylthio)phenethylamine

2C-T-21: 2,5-dimethoxy-4-(n)-butylthio)phenethylamine

生物活性

2,5-Dimethoxy-4-((2-methoxyethyl)thio)phenethylamine, often referred to in the literature as a member of the 2C family of phenethylamines, has garnered attention for its potential psychoactive properties. This compound is structurally related to other phenethylamines, such as 2C-T-2 and 2C-I, which are known for their hallucinogenic effects. The biological activity of this compound primarily revolves around its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mediating psychedelic effects.

Chemical Structure and Pharmacology

The chemical structure of this compound features a dimethoxy group at the 2 and 5 positions and a thioether substitution at the 4 position. This configuration enhances its lipophilicity and may influence its receptor binding affinity.

Pharmacological Profile:

- Receptor Affinity: Studies indicate that compounds similar to this compound exhibit high affinity for the 5-HT2A receptor, which is crucial for their hallucinogenic effects .

- Mechanism of Action: The compound likely acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood .

Effects on Neurotransmission

Research has shown that compounds in this class can significantly influence neurotransmitter systems. For instance, the administration of related compounds has been reported to decrease nitric oxide (NO) production in lymphocytes, indicating potential immunomodulatory effects alongside neuroactive properties .

Case Studies

Several case studies have documented the effects of similar substances on human subjects:

- Case Study on 2C-T-2: A study involving oral administration of 2C-T-2 revealed decreased NO production in T and B lymphocytes from spleen and thymus tissues in mice, suggesting an immunosuppressive effect .

| Study | Substance | Effects Observed | Methodology |

|---|---|---|---|

| Study 1 | 2C-T-2 | Decreased NO production; altered immune response | Oral administration in mice |

| Study 2 | 2C-I | Induced head-twitch response in mice; activation of serotonin receptors | Behavioral assays |

Research Findings

Recent studies have focused on the receptor interaction profiles of various substituted phenethylamines. For example:

- Binding Affinity: Compounds with smaller lipophilic substituents have shown greater binding affinities at the 5-HT2A receptor compared to those with bulkier groups . This suggests that structural modifications can significantly alter pharmacological outcomes.

Table: Binding Affinities of Related Compounds

| Compound | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | 5-HT2C Ki (nM) |

|---|---|---|---|

| 2C-T-2 | ~100 | >2700 | ~500 |

| 2C-I | ~50 | >2700 | ~300 |

| 2C-T (4-Methylthio derivative) | ~200 | >2700 | ~400 |

属性

CAS 编号 |

207740-30-5 |

|---|---|

分子式 |

C13H21NO3S |

分子量 |

271.38 g/mol |

IUPAC 名称 |

2-[2,5-dimethoxy-4-(2-methoxyethylsulfanyl)phenyl]ethanamine |

InChI |

InChI=1S/C13H21NO3S/c1-15-6-7-18-13-9-11(16-2)10(4-5-14)8-12(13)17-3/h8-9H,4-7,14H2,1-3H3 |

InChI 键 |

PYJLRNOGMKMRTK-UHFFFAOYSA-N |

规范 SMILES |

COCCSC1=C(C=C(C(=C1)OC)CCN)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。